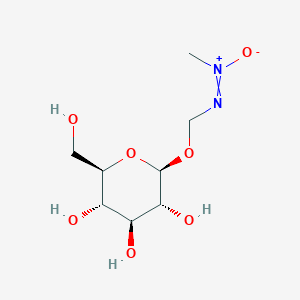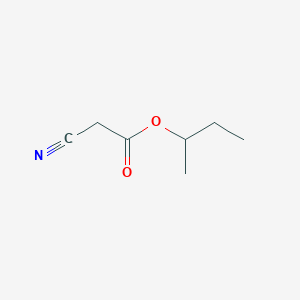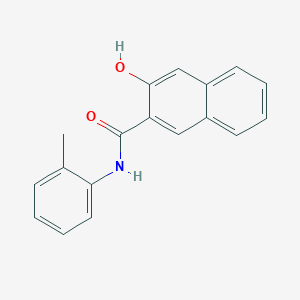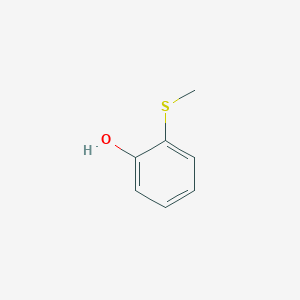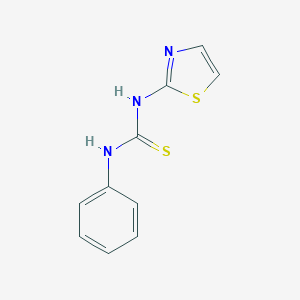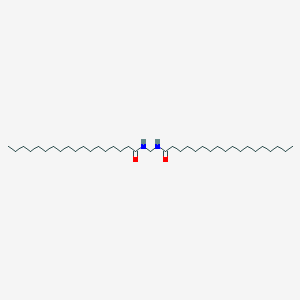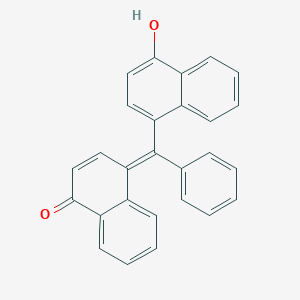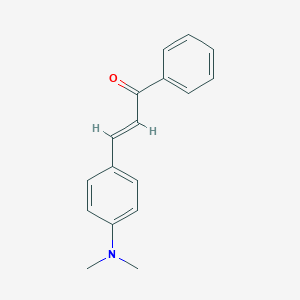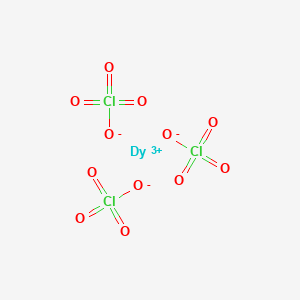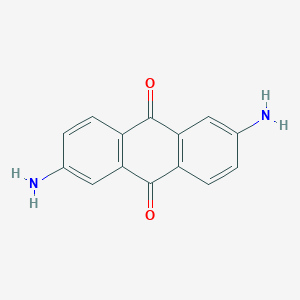
2,6-二氨基蒽醌
描述
Synthesis Analysis
The synthesis of 2,6-diaminoanthraquinone involves various chemical processes, including the coupling of phenol with 2,6-diaminoanthraquinone bisdiazonium salt, which is obtained through the diazo reaction of 2,6-diaminoanthraquinone with hydrochloric acid and sodium nitrate. This process underscores the compound's versatility in synthesizing complex organic molecules (Wu Yi-qun, 2009).
Molecular Structure Analysis
The molecular structure of 2,6-DAAQ facilitates its interaction with various solvents and impacts its photophysical behavior. Studies have shown that 2,6-DAAQ exists in different structural forms depending on the solvent polarity, suggesting a significant effect of the solvent environment on its molecular configuration and behavior. This adaptability highlights the compound's potential in applications requiring specific molecular interactions (P. Dahiya et al., 2008).
Chemical Reactions and Properties
2,6-DAAQ undergoes various chemical reactions, demonstrating its reactivity and functional versatility. For instance, its interaction with ruthenium bis-(2,2′-bipyridine) forms a complex containing the oxidized 1,2-diimino-9,10-anthraquinone (DIAQ), indicating its potential in forming electrochemically active complexes. The extent of π-backbonding between the DIAQ ligand and metal in these complexes is a testament to its chemical reactivity and utility in synthesizing complex molecular structures (C. Cunha et al., 1996).
Physical Properties Analysis
The physical properties of 2,6-DAAQ, such as fluorescence quantum yields, lifetimes, and spectral characteristics, vary significantly across different solvents. This variability reflects its sensitivity to the solvent's polarity, offering insights into its photophysical properties and potential applications in fluorescence-based technologies (P. Siva kumar et al., 2007).
科学研究应用
抗阿米巴药物:2,6-二氨基蒽醌的双胺基化合物对大鼠和仓鼠的盲肠和肝脏溶组织阿米巴感染表现出强大的活性,与甲硝唑等标准药物在整体药效上有可比性(Fabio et al., 1978) (Burden et al., 1979)。
药物递送应用:其在药物递送中的应用值得注意,特别是在各种溶剂中的吸收和荧光光谱特性,这对于溶剂色变法和电吸收研究是至关重要的(Jothilakshmi et al., 2014)。
光电子器件:2,6-二氨基蒽醌通过与二茂铁的化学掺杂,有助于有机半导体的发展。这对于光电子器件的应用非常有用,展示出显著的带隙值和p型半导体行为(Vergara et al., 2019)。
光物理行为:该化合物表现出独特的光物理行为,研究揭示了它在不同溶剂和pH水平下的荧光特性。这种行为对于理解其在分子光谱学中的应用至关重要(Kumar et al., 2007)。
钯检测:1,2-二氨基蒽醌与β-环糊精形成的包合物,与2,6-二氨基蒽醌相关,用于微量水平下的钯的分光光度测定(Sánchez等,1987)。
聚酰亚胺纳米复合材料:在材料科学领域,2,6-二氨基蒽醌既作为二胺共聚物又作为多壁碳纳米管在聚酰亚胺纳米复合材料中的分散剂,提高了热稳定性、机械性能和电导率(Wang et al., 2015)。
癌症研究:在癌症研究中显示出潜力,特别是关于端粒酶抑制和抗癌活性。研究表明其在稳定四链结构和抑制端粒酶活性方面具有潜力,这是癌细胞增殖的关键因素(Deepa等,2011) (Huang等,2012)。
荧光团发展:作为环境敏感荧光团的前体,2,6-二氨基蒽醌有助于合成Anthradan,对于荧光应用非常有用,因为其在各种溶剂中的光谱红移和高量子产率(Lu et al., 2006)。
安全和危害
2,6-Diaminoanthraquinone is known to be an eye irritant. Mutation data has been reported. When heated to decomposition, it emits toxic fumes of NOx . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and store in a well-ventilated place .
未来方向
The amino functionalization of biomass porous carbon to anchor redox active organic quinones is promising as an effective strategy to fabricate superior performance supercapacitor electrode material . The DQ–RGO composite acted as the negative electrode and Th–GH acted as the positive electrode to construct an asymmetric supercapacitor (ASC). The ASC exhibited an energy density of 14.2 W h kg −1 along with a power density of 0.763 kW kg −1 and long cycling durability .
属性
IUPAC Name |
2,6-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOWBWVMZPPPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059614 | |
| Record name | 9,10-Anthracenedione, 2,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 2,6-Diaminoanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,6-Diaminoanthraquinone | |
CAS RN |
131-14-6 | |
| Record name | 2,6-Diaminoanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diaminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diaminoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIAMINOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DY0EUZ2ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



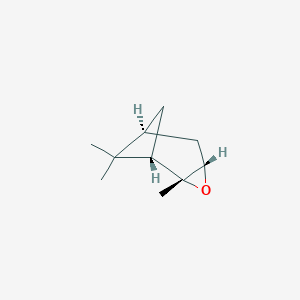
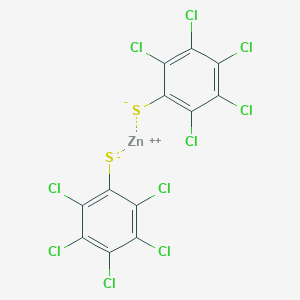
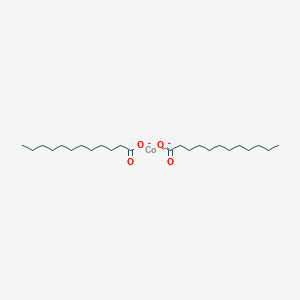
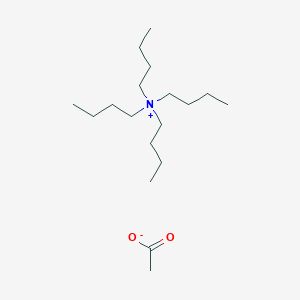
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
